5-Fluoro-1,2-benzoxazole-3-carboxylic acid
説明
BenchChem offers high-quality 5-Fluoro-1,2-benzoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-1,2-benzoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-fluoro-1,2-benzoxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIKIZJWOLGNSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Monograph: 5-Fluoro-1,2-benzoxazole-3-carboxylic Acid
The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the chemical utility, synthesis, and application of 5-Fluoro-1,2-benzoxazole-3-carboxylic acid .
CAS: 894789-50-5 | Formula: C₈H₄FNO₃ | MW: 181.12 g/mol [1]
Executive Summary: The Strategic Value of the 5-Fluoro Scaffold
In the landscape of medicinal chemistry, the 1,2-benzoxazole (also known as 1,2-benzisoxazole) ring system is a privileged structure, most notably recognized in the antipsychotic pharmacophore of Risperidone and Paliperidone (which utilize the 6-fluoro isomer). 5-Fluoro-1,2-benzoxazole-3-carboxylic acid (CAS 894789-50-5) represents a distinct, high-value regioisomer used primarily for Structure-Activity Relationship (SAR) tuning .[1]
By shifting the fluorine atom to the 5-position, researchers can modulate:
-
Metabolic Stability: Blocking the C5 position against cytochrome P450-mediated hydroxylation (a common metabolic soft spot in unsubstituted benzisoxazoles).
-
Electronic Profile: Altering the pKa of the carboxylic acid and the electron density of the heterocyclic ring, influencing binding affinity in pi-stacking pockets.
-
Vector Exploration: The C3-carboxylic acid serves as a versatile handle for amide coupling, allowing the construction of diverse libraries targeting GPCRs (dopamine/serotonin), ion channels (sodium/calcium), and bacterial enzymes.
Chemical Profile & Stability
The compound is an off-white to pale yellow solid.[1] It combines the lipophilicity of the fluorobenzene moiety with the polar, ionizable carboxylic acid group.
Key Physicochemical Properties
| Property | Value / Characteristic | Relevance |
| pKa (Acid) | ~3.5 – 4.0 (Predicted) | Stronger acid than benzoic acid due to the electron-withdrawing benzisoxazole core.[1] |
| LogP | ~1.8 – 2.2 | Moderate lipophilicity; favorable for CNS penetration when derivatized. |
| H-Bond Donors | 1 (COOH) | Primary handle for chemical modification.[1] |
| H-Bond Acceptors | 4 (N, O, F, C=O) | Interaction points for receptor binding. |
Stability & Reactivity (The "Kemp Elimination" Risk)
Critical Note: The 1,2-benzisoxazole ring is generally stable under acidic and neutral conditions. However, under strong basic conditions (pH > 10), the ring is susceptible to Kemp elimination , a base-catalyzed ring-opening reaction that yields o-hydroxybenzonitriles (salicylonitriles).
-
Protocol Implication: Avoid strong bases (e.g., NaOH, NaH) at elevated temperatures during derivatization. Use mild bases (e.g., DIPEA, K₂CO₃) for amide couplings.
Synthetic Methodology
The synthesis of 3-carboxy-1,2-benzisoxazoles typically proceeds via the cyclization of o-hydroxyphenylglyoxylic acid oximes.[1] The following protocol is a robust, self-validating method adapted for the 5-fluoro derivative.
Pathway: The Oxime Cyclization Route
This route avoids hazardous azides and provides high regioselectivity.
Step 1: Friedel-Crafts Acylation
-
Precursors: 4-Fluorophenol + Ethyl chlorooxoacetate (or Oxalyl chloride followed by ethanol).[1]
-
Conditions: AlCl₃ (Lewis Acid), DCM, 0°C to RT.
-
Mechanism: Electrophilic aromatic substitution occurs ortho to the hydroxyl group (directed by the -OH), yielding Ethyl (5-fluoro-2-hydroxyphenyl)(oxo)acetate .
Step 2: Oximation
-
Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate, Ethanol/Water.[2]
-
Process: Reflux for 2–4 hours.
-
Checkpoint: Monitoring by TLC/LCMS should show disappearance of the ketone peak. Formation of Ethyl (5-fluoro-2-hydroxyphenyl)-2-(hydroxyimino)acetate .
Step 3: Cyclization (Ring Closure)
-
Reagents: Thionyl chloride (SOCl₂) or Acetic Anhydride/Pyridine (for thermal cyclization).
-
Conditions: Heating the oxime triggers intramolecular nucleophilic attack of the phenolic oxygen onto the oxime nitrogen (or activated oxime species), releasing water/acid.
-
Product: Ethyl 5-fluoro-1,2-benzoxazole-3-carboxylate .
Step 4: Hydrolysis
-
Reagents: LiOH (1.5 eq) in THF/Water (1:1).
-
Conditions: Stir at RT for 1–2 hours. Note: Avoid harsh reflux with NaOH to prevent ring opening.[1]
-
Workup: Acidify carefully with 1N HCl to pH 2–3 to precipitate the target acid.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic pathway from commercial phenols to the target scaffold.
Applications in Drug Discovery
The 5-fluoro-1,2-benzoxazole-3-carboxylic acid scaffold is primarily utilized as a bioisostere and a pharmacophore builder .[1]
A. Divergent Library Synthesis (Amide Coupling)
The carboxylic acid is the "warhead" for attaching the scaffold to amine-bearing diversity elements (e.g., piperidines, piperazines).
-
Standard Protocol: Activation with HATU or T3P in DMF/DIPEA.
-
Target Classes:
-
Dopamine D2/5-HT2A Antagonists: Coupling with 4-(4-fluorobenzoyl)piperidine mimics the topology of established antipsychotics.[1]
-
Anticonvulsants: The benzisoxazole core mimics the sodium channel binding motif of Zonisamide.
-
B. Bioisosteric Replacement
This scaffold is often used to replace:
-
Indole-3-carboxylic acids: Improves metabolic stability (N-O bond vs. C=C) and lowers electron density.[1]
-
Benzofuran-3-carboxylic acids: Introduces a hydrogen bond acceptor (N) in the ring, potentially picking up new interactions in the binding pocket.
Visualization: Reactivity & Divergence
Figure 2: Functionalization pathways.[1] Note the risk of reductive ring opening (Path 3).
References
-
Synthesis of Benzisoxazoles: Palwinder, S., et al. "Recent advances in the synthesis of 1,2-benzisoxazoles." Tetrahedron, 2018.
-
Pharmacological Relevance: Strupczewski, J. T., et al.[3][4][5] "3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity."[1] Journal of Medicinal Chemistry, 1985.
-
Ring Stability: Kemp, D. S. "The Kemp Elimination: Base-catalyzed ring opening of benzisoxazoles."[1] Journal of Organic Chemistry. (Foundational mechanistic reference).
-
Compound Data: PubChem Entry for Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate (Derivative).[1][6]
Sources
- 1. 894789-43-6|6-Fluorobenzo[d]isoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. PubChemLite - Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate (C9H6FNO3) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Structure-Activity Relationship of 5-Fluorobenzisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-fluorobenzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This guide synthesizes the critical structure-activity relationship (SAR) principles governing these derivatives, with a primary focus on their applications as antipsychotic and anticancer agents. We will explore how the strategic placement of a fluorine atom, coupled with modifications at the C3 and other positions, profoundly influences receptor binding affinity, selectivity, and overall pharmacological profile. This document serves as a technical resource, elucidating the causal links between chemical structure and biological function to empower rational drug design and development.
Introduction: The Significance of the 5-Fluorobenzisoxazole Core
Heterocyclic compounds form the bedrock of many pharmaceuticals, and among them, the benzisoxazole moiety is particularly noteworthy for its broad spectrum of pharmacological activities.[2][3] These activities span antipsychotic, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4] The introduction of a fluorine atom at the 5-position of the benzisoxazole ring is a key strategic decision in medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][5][6] This single atomic substitution can modulate basicity, lipophilicity, and hydrogen bonding interactions, leading to improved potency and a more favorable pharmacokinetic profile.[2][5]
The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole substructure, in particular, is a foundational component for several successful atypical antipsychotic drugs, including Risperidone and Paliperidone.[7][8] This underscores the therapeutic importance of understanding the nuanced SAR of this chemical class.
The Core Pharmacophore: A Foundation for Diverse Activity
The 5-fluorobenzisoxazole scaffold serves as the central anchoring point for interaction with various biological targets. Its activity is profoundly modulated by the nature of the substituent at the C3 position and the specific linkage to it. A common and effective motif involves a piperidine ring attached to the C3 position of the benzisoxazole core, which then serves as a versatile linker to other cyclic or aliphatic moieties.
The primary mechanism of action for antipsychotic agents based on this scaffold is the potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[7][9] For anticancer applications, the targets are more varied and can include VEGFR-2, c-Met kinases, and tubulin polymerization.[10][11]
Decoding the Structure-Activity Relationship (SAR)
The biological activity of 5-fluorobenzisoxazole derivatives is highly dependent on the complete molecular structure, with substituents at various positions dictating potency and selectivity.[1]
SAR for Antipsychotic Activity (Dopamine D2 / Serotonin 5-HT2A Receptor Antagonism)
The development of atypical antipsychotics has been a major success story for this scaffold. The key to their "atypical" profile—efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects—lies in a balanced affinity for D2 and 5-HT2A receptors.[9]
-
The Benzisoxazole Moiety: The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole portion of molecules like risperidone is essential for high-affinity binding and antagonist action at the 5-HT2A receptor.[12] Studies deconstructing risperidone have shown that this core fragment alone retains significant affinity and function.[12][13]
-
The Piperidine Linker: The piperidine ring at C3 is a crucial linker. N-alkylation of this piperidine is a common strategy to introduce extended side chains that occupy a large cavity in the receptor binding pocket.[8][12]
-
The "Extended" Moiety (N-substituent): The group attached to the piperidine nitrogen is a primary determinant of the overall pharmacological profile. In risperidone, this is a complex pyrimidinone-containing group. The nature of this extended structure modulates the balance of D2/5-HT2A antagonism and influences off-target activities.[2] For instance, certain amide derivatives have been synthesized that show high affinity for dopaminergic and serotonergic receptors while having low affinity for histamine H1 receptors and hERG channels, which is desirable for reducing side effects like sedation and cardiotoxicity.[2]
Below is a diagram illustrating the general SAR workflow for optimizing these derivatives as antipsychotic agents.
Caption: General workflow for SAR investigation of 5-fluorobenzisoxazole derivatives.
SAR for Anticancer Activity
The 5-fluorobenzisoxazole scaffold has also been explored for its antiproliferative properties against various cancer cell lines.[14][15]
-
Importance of the N-Terminal Substituent: SAR studies reveal that substituting the N-terminal of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core with different aromatic or heterocyclic rings plays a dominant role in antiproliferative activity.[15]
-
Influence of Substituents on Phenyl Rings: In one study of benzoxazole derivatives targeting VEGFR-2 and c-Met kinases, substitutions on a phenylacetamide moiety were critical.[11]
-
Electron-donating groups (e.g., methoxy) in the para-position of the phenyl ring significantly affected activity.[11]
-
A p-fluorophenyl moiety (compound 11b in the study) demonstrated strong cytotoxic action against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cells, with potency comparable to the reference drug sorafenib.[11]
-
Conversely, a p-fluoro-m-trifluoromethylphenyl moiety was found to be the least effective, indicating that the electronic and steric properties of the substituents are finely tuned.[11]
-
-
Fluorine's Role: The presence of the fluorine atom on the benzisoxazole ring is often associated with enhanced anticancer activity.[1][5] For instance, 5-fluorobenzoxazole derivatives have shown high potency against both MCF-7 and MDA-468 breast cancer cell lines.[5]
The table below summarizes the in vitro cytotoxicity of selected benzoxazole derivatives against various cancer cell lines, illustrating key SAR principles.
| Compound ID | N-Substituent Moiety | Target Cell Line | IC50 (µM) | Reference |
| 11a | Phenyl (benzamide) | MCF-7 (Breast) | 6.25 | [11] |
| 11b | p-Fluorophenyl (benzamide) | MCF-7 (Breast) | 4.30 | [11] |
| 5g | p-Methoxyphenyl (acetamide) | MCF-7 (Breast) | 30.35 | [11] |
| 5i | p-Fluoro-m-trifluoromethylphenyl (acetamide) | MCF-7 (Breast) | >50 | [11] |
| Sorafenib | (Reference Drug) | MCF-7 (Breast) | 4.95 | [11] |
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of SAR studies, standardized protocols are essential.
General Synthesis of N-Substituted 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Derivatives
This protocol describes a common method for creating a library of derivatives for screening.
Objective: To couple various acid chlorides with the core 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Materials:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
-
Substituted aromatic/heterocyclic acid chlorides (R-CO-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent
-
Magnetic stirrer and standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq) in DCM in a round-bottom flask.
-
Base Addition: Add TEA (2.0-3.0 eq) to the solution to neutralize the hydrochloride salt and act as an acid scavenger. Stir for 15-20 minutes at room temperature.
-
Acylation: Slowly add the desired acid chloride (1.1 eq), dissolved in a small amount of DCM, to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, wash the mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, LC/MS, and FTIR analysis.[15]
In Vitro Antiproliferative Activity Assessment (MTT Assay)
This is a standard colorimetric assay for assessing cell viability.[16]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
96-well microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[16]
Mechanistic Insights & Future Directions
The versatility of the 5-fluorobenzisoxazole scaffold is far from exhausted. While its role in D2/5-HT2A antagonism is well-established, its application in oncology and other areas is a burgeoning field.
The diagram below illustrates the key SAR focus points on the core structure.
Caption: Key modification points influencing the SAR of 5-fluorobenzisoxazole derivatives.
Future research should focus on:
-
Multi-Target Ligands: Designing derivatives that can modulate multiple targets simultaneously, for example, in complex diseases like schizophrenia or cancer.[17]
-
Improving Selectivity: Fine-tuning substituents to minimize off-target effects, particularly hERG channel inhibition and binding to histaminic or adrenergic receptors.
-
Novel Therapeutic Areas: Exploring the scaffold's potential as antimicrobial, anti-inflammatory, or neuroprotective agents based on preliminary findings.[1][2]
Conclusion
The 5-fluorobenzisoxazole scaffold is a validated and highly fruitful starting point for drug discovery. A deep understanding of its structure-activity relationships is paramount for success. The key takeaways are the profound influence of the 5-fluoro group on pharmacokinetic properties and the critical role of the N-substituted side chain in determining potency and selectivity for specific biological targets. By applying the principles and methodologies outlined in this guide, researchers can more effectively navigate the chemical space of these derivatives to develop safer and more effective therapeutics.
References
- Benchchem. (n.d.). Comparing the bioactivity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile with other benzisoxazoles.
-
Zawawi, N. K., et al. (2021). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 26(23), 7199. Available from: [Link]
-
ResearchGate. (n.d.). SAR of isoxazole based new anticancer drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR of the anticancer activity of the new compounds 4a-c and 5a-c. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20037-20087. Available from: [Link]
-
Kumar, A., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(52), 29635-29654. Available from: [Link]
-
ResearchGate. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
Gaitonde, V. (2014). Risperidone and its Deconstructed Analogs: Functional Effects on the 5HT2AR. CORE. Available from: [Link]
-
Zawawi, N. K., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4726. Available from: [Link]
-
ResearchGate. (n.d.). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
-
Stary, K., et al. (2021). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules, 26(5), 1297. Available from: [Link]
-
Chandra, S. P. S., & Sharada, A. C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. ResearchGate. Available from: [Link]
-
Roth, B. L., et al. (2019). Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. Journal of Medicinal Chemistry, 62(11), 5694-5707. Available from: [Link]
-
Sreenivasa, M., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. European Journal of Medicinal Chemistry, 44(12), 4948-4955. Available from: [Link]
-
Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Available from: [Link]
-
Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Retrieved from [Link]
-
Al-Warhi, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 18(12), 1875. Available from: [Link]
-
ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29331-29379. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of fluoro benzothiazoles. Retrieved from [Link]
- Benchchem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
-
ResearchGate. (n.d.). Structures of some biologically active benzoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Deconstructed analogues of risperidone act as antagonists at 5-HT 2A receptors as assessed by an intracellular Ca 2+ release assay. Retrieved from [Link]
-
Chouinard, G., & Jones, B. D. (1993). A pharmacological, pharmacokinetic and clinical overview of risperidone, a new antipsychotic that blocks serotonin 5-HT2 and dopamine D2 receptors. Journal of Psychiatry & Neuroscience, 18(4), 159-168. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. A pharmacological, pharmacokinetic and clinical overview of risperidone, a new antipsychotic that blocks serotonin 5-HT2 and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Revised Pharmacophore Model for 5-HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
Introduction: The Strategic Importance of a Privileged Scaffold
An In-Depth Technical Guide to the 5-Fluoro-1,2-Benzoxazole Scaffold in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The 1,2-benzoxazole (also known as benzisoxazole) ring system is a prominent member of this class.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, facilitating precise interactions with biological targets. This guide focuses on a specific, high-value variant: the 5-fluoro-1,2-benzoxazole scaffold.
The introduction of a fluorine atom at the 5-position is a strategic decision rooted in the unique properties of fluorine itself. As the most electronegative element, fluorine can profoundly influence a molecule's physicochemical properties, including its metabolic stability, pKa, lipophilicity, and binding affinity, without significantly increasing its steric bulk.[2][3] Fluorine substitution can block metabolic oxidation at that position, thereby increasing the drug's half-life, and its ability to form key hydrogen bonds or engage in favorable dipole-dipole interactions can enhance target binding.[1][2] Consequently, the 5-fluoro-1,2-benzoxazole core is a versatile and powerful building block for designing novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[1][2]
Core Physicochemical Properties and Synthetic Strategies
The utility of the 5-fluoro-1,2-benzoxazole scaffold is underpinned by its distinct electronic nature and the robust synthetic methodologies available for its construction.
Structural and Electronic Profile
The fusion of a benzene ring with an isoxazole ring creates an aromatic system with a unique distribution of electrons. The fluorine atom at the C5 position acts as a powerful electron-withdrawing group via the inductive effect, which can modulate the acidity or basicity of other functional groups within the molecule. This electronic perturbation is critical for fine-tuning a drug candidate's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For instance, altering the pKa can influence a compound's solubility and ability to cross cellular membranes. Furthermore, the C-F bond is exceptionally strong (approximately 105.4 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug degradation.[2]
General Synthetic Approaches
The construction of the 1,2-benzoxazole core typically involves the formation of the N-O bond or the C-O bond of the isoxazole ring. A prevalent and effective strategy involves the intramolecular cyclization of an o-hydroxyaryl oxime precursor. This method is versatile and allows for the introduction of various substituents on both the benzene and isoxazole rings.
The diagram below illustrates a generalized workflow for synthesizing 5-fluoro-1,2-benzoxazole derivatives, starting from a commercially available fluorinated phenol.
Caption: Generalized synthetic workflow for 5-fluoro-1,2-benzoxazole derivatives.
A Privileged Pharmacophore in Drug Design
The 5-fluoro-1,2-benzoxazole scaffold serves as an anchor for building molecules with high therapeutic potential. Its rigid structure pre-organizes substituents into a conformationally restricted state, reducing the entropic penalty upon binding to a target and often leading to higher affinity.
The versatility of this scaffold is evident from the breadth of biological targets it has been shown to modulate. Derivatives have been developed as potent inhibitors of enzymes, antagonists of receptors, and modulators of protein-protein interactions.
| Therapeutic Area | Biological Target(s) | Example Application / Finding | Reference(s) |
| Oncology | VEGFR-2, c-Met, various kinases | Potent inhibition of kinases crucial for tumor angiogenesis and metastasis. | [4] |
| Cancer Cell Lines (A-549, MCF-7) | Direct cytotoxic effects against human lung and breast cancer cells. | [4][5][6] | |
| Infectious Diseases | Mycobacterium tuberculosis | Prodrugs based on the scaffold show potent anti-tubercular activity (MIC = 1.6 μM). | [7] |
| Bacterial Topoisomerases | Spiro-fused benzisoxazoles act as inhibitors of bacterial DNA replication. | [1] | |
| Central Nervous System | Serotonin (5-HT) & Dopamine (D2) Receptors | Antipsychotic activity; development of drugs for schizophrenia. | [1] |
| Anticonvulsant Activity | The core scaffold is present in established anticonvulsant drugs like zonisamide. | [1] | |
| Immunology | PD-1/PD-L1, VISTA | Novel dual inhibitors that block immune checkpoints to enhance anti-tumor immunity. | [8] |
| Inflammatory Diseases | Anti-inflammatory activity | Derivatives bearing electron-withdrawing groups exhibit good anti-inflammatory properties. | [1] |
Case Study: Targeting Kinases in Oncology
A significant area of application for the 5-fluoro-1,2-benzoxazole scaffold is in the development of kinase inhibitors for cancer therapy. Kinases are enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.
Researchers have successfully designed potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases that are critical drivers of tumor angiogenesis and metastasis.[4] In one study, a derivative incorporating a p-fluorophenyl moiety attached to a piperidinyl-based benzoxazole core (compound 11b ) demonstrated exceptional inhibitory activity against both kinases, with IC₅₀ values of 0.057 µM for VEGFR-2 and 0.181 µM for c-Met.[4] This dual-inhibitory action is highly desirable as it can simultaneously block multiple pathways that tumors use to grow and spread.
The mechanism of action for such an inhibitor typically involves competitive binding at the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade.
Caption: Inhibition of receptor tyrosine kinase (RTK) signaling by a benzoxazole derivative.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To evaluate the anticancer potential of newly synthesized 5-fluoro-1,2-benzoxazole derivatives, a standard protocol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a human cancer cell line (e.g., A549 lung carcinoma).
Materials:
-
A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound (5-fluoro-1,2-benzoxazole derivative) dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count A549 cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. Typical final concentrations might range from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell" blank control.
-
After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Future Perspectives and Conclusion
The 5-fluoro-1,2-benzoxazole scaffold remains a cornerstone of modern medicinal chemistry. Its proven track record and chemical tractability ensure its continued relevance in drug discovery. Future research is likely to focus on several key areas:
-
Multi-Target Ligands: As demonstrated by the dual VEGFR-2/c-Met and PD-1/VISTA inhibitors, there is a strong trend towards designing single molecules that can modulate multiple targets to achieve synergistic effects and overcome drug resistance.[4][8]
-
Covalent Inhibitors: The scaffold can be functionalized with reactive groups (warheads) to enable covalent and irreversible binding to targets, a strategy that can lead to increased potency and duration of action.
-
Novel Therapeutic Areas: While well-established in oncology and CNS disorders, the exploration of this scaffold in emerging areas like metabolic diseases and antiviral therapy holds significant promise.[9]
References
-
PrepChem. (n.d.). Synthesis of 5-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride. Retrieved from [Link]
-
Al-Harthy, T., Zoghaib, W., Pflüger, M., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1290. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of (E)‐5‐fluoro‐N'‐hydroxybenzo[d]oxazole‐2‐carboximidamide. Retrieved from [Link]
- (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
-
Sci-Hub. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]
-
(n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Available from: [Link]
-
Abdel-Jalil, R. J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. Available from: [Link]
-
MySkinRecipes. (n.d.). 5-fluoro-1,3-benzoxazol-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Marketed drugs containing benzoxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical properties of the benzoxazole derivatives. Retrieved from [Link]
- (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds.
-
PubChem. (n.d.). 5-Fluoro-3-(methylsulfonylmethyl)-1,2-benzoxazole. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 30(24), 5873. Available from: [Link]
-
ResearchGate. (n.d.). Toxicological and physicochemical properties of the 5-Benzoxazolecarboxylic acid molecule. Retrieved from [Link]
-
ResearchGate. (2025). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Sci-Hub. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles / Molecules, 2016 [sci-hub.box]
- 7. ossila.com [ossila.com]
- 8. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-fluoro-1,3-benzoxazol-2-amine [myskinrecipes.com]
An In-Depth Technical Guide to the Biological Targets of 5-Substituted 1,2-Benzisoxazole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of substituents at various positions of this heterocyclic system has led to the development of drugs with a wide range of therapeutic applications, including antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory activities.[1] This technical guide focuses specifically on the 5-substituted 1,2-benzisoxazole-3-carboxylic acid chemotype, exploring its key biological targets and the underlying mechanisms of action. This class of compounds has emerged as a promising area of research, with identified activities against enzymes and ion channels implicated in various disease states.
Xanthine Oxidase: A Key Target in Gout and Hyperuricemia
Xanthine oxidase (XO) is a crucial enzyme in the metabolic pathway of purines, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2] Overproduction of uric acid can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which can result in the deposition of urate crystals in the joints and tissues, causing the painful inflammatory condition known as gout.[2] Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout.[2]
Recent studies have identified 5-substituted 1,2-benzisoxazole-3-carboxylic acids as potent inhibitors of xanthine oxidase.[3] The carboxylic acid moiety at the 3-position and the substituted phenyl group at the 5-position of the benzisoxazole ring appear to be critical for effective binding to the active site of the enzyme.[4]
Mechanism of Xanthine Oxidase Inhibition
The inhibitory action of these compounds is believed to occur through competitive or mixed-type inhibition, where the molecule binds to the active site of xanthine oxidase, preventing the substrate (xanthine or hypoxanthine) from binding and being converted to uric acid. Molecular docking studies suggest that the isoxazole and carboxylic acid groups can form key interactions with amino acid residues within the enzyme's active site, such as Ser876 and Thr1010.[3] The 5-substituent often occupies a hydrophobic pocket, contributing to the overall binding affinity.
Signaling Pathway
Caption: Inhibition of the purine catabolism pathway by 5-substituted 1,2-benzisoxazole-3-carboxylic acids.
Quantitative Data on Xanthine Oxidase Inhibition
The inhibitory potency of 5-substituted 1,2-benzisoxazole-3-carboxylic acid derivatives against xanthine oxidase is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound ID | 5-Substituent | IC50 (µM) | Reference |
| 6c | 1H-indol-5-yl | 0.13 | [3] |
| Allopurinol (Control) | - | 2.93 | [3] |
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of test compounds against xanthine oxidase.[2][5]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Dissolve xanthine in the buffer to a final concentration of 0.15 mM.
-
Dissolve test compounds and allopurinol in DMSO to create stock solutions, then dilute to desired concentrations with buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL buffer + 10 µL vehicle (DMSO in buffer).
-
Control: 140 µL buffer + 10 µL vehicle + 50 µL xanthine oxidase solution.
-
Test: 140 µL buffer + 10 µL test compound solution + 50 µL xanthine oxidase solution.
-
Positive Control: 140 µL buffer + 10 µL allopurinol solution + 50 µL xanthine oxidase solution.
-
-
Incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 100 µL of the xanthine solution to all wells.
-
Measurement: Immediately measure the absorbance at 290 nm at 1-minute intervals for 20 minutes. The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.
-
Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Ratecontrol - Rateblank) - (Ratesample - Rateblank)] / (Ratecontrol - Rateblank) x 100
Calcium-Activated Chloride Channels (CaCCs): Modulators of Physiological Processes
Calcium-activated chloride channels (CaCCs), particularly the transmembrane protein 16A (TMEM16A), are integral membrane proteins that regulate a variety of physiological processes, including epithelial secretion, smooth muscle contraction, and sensory transduction.[6][7] Dysregulation of CaCCs is implicated in several diseases, such as hypertension, cystic fibrosis, and secretory diarrheas, making them attractive therapeutic targets.[7][8]
While direct evidence for 5-substituted 1,2-benzisoxazole-3-carboxylic acids as CaCC inhibitors is still emerging, structurally related compounds, such as 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids, have demonstrated significant inhibitory activity against TMEM16A.[7][9] This suggests that the 5-substituted benzisoxazole-3-carboxylic acid scaffold may also possess the potential to modulate CaCC function.
Mechanism of CaCC Inhibition
Inhibitors of TMEM16A can act through various mechanisms, including direct channel block or allosteric modulation. Some compounds bind within the ion-conducting pore of the channel, physically obstructing the passage of chloride ions. Others may bind to sites distinct from the pore, inducing conformational changes that lead to channel closure. The carboxylic acid group is often crucial for interaction with positively charged residues in the channel protein.
Signaling Pathway
Caption: Modulation of CaCC signaling by 5-substituted 1,2-benzisoxazole-3-carboxylic acids.
Quantitative Data on CaCC Inhibition
The following table presents IC50 values for some 5-substituted benzofuran-3-carboxylic acid derivatives against TMEM16A, which serve as a reference for the potential of the benzisoxazole analogs.
| Compound ID | 5-Substituent | IC50 (µM) | Reference |
| B02 | 2-Chlorobenzyloxy | < 6 | [7] |
| B13 | 2,3-Dichlorobenzyloxy | < 6 | [7] |
| B25 | 2,6-Difluorobenzyloxy | 2.8 | [7] |
Experimental Protocol: Short-Circuit Current Measurement for CaCC Inhibition
This protocol measures the net ion transport across a cell monolayer, providing a functional assessment of channel activity.[7]
Materials:
-
Fischer rat thyroid (FRT) cells stably expressing human TMEM16A
-
Ussing chamber system
-
Ringer's solution
-
Ca2+ ionophore (e.g., ionomycin)
-
Test compounds
-
Data acquisition system
Procedure:
-
Cell Culture: Culture FRT-hTMEM16A cells on permeable supports until a confluent monolayer is formed.
-
Ussing Chamber Setup: Mount the cell-seeded permeable supports in the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Equilibrate the cells with Ringer's solution in both compartments and maintain at 37°C.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
CaCC Activation: Add a Ca2+ ionophore to the basolateral side to increase intracellular calcium and activate TMEM16A channels, leading to an increase in Isc.
-
Inhibitor Addition: Once a stable activated current is achieved, add the test compound to the apical side in a cumulative manner.
-
Data Recording: Continuously record the Isc.
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in the ionophore-induced Isc. Calculate the IC50 value from the dose-response curve.
Bacterial Serine Acetyltransferase: A Target for Novel Antimicrobials
Serine acetyltransferase (SAT) is an essential enzyme in the cysteine biosynthesis pathway of bacteria and plants.[1][10][11] This pathway is absent in mammals, making SAT an attractive target for the development of novel antibacterial agents with a potentially high therapeutic index.[1][10]
Substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of Salmonella typhimurium SAT.[1] The isoxazole-3-carboxylic acid core appears to be a key pharmacophore for this activity.
Mechanism of SAT Inhibition
These compounds act as competitive inhibitors with respect to acetyl-CoA, one of the substrates of SAT.[1] They bind to the active site of the enzyme, preventing the binding of acetyl-CoA and thereby inhibiting the acetylation of L-serine to O-acetylserine, a crucial step in cysteine synthesis.
Signaling Pathway
Caption: Inhibition of the bacterial cysteine biosynthesis pathway by 5-substituted 1,2-benzisoxazole-3-carboxylic acids.
Quantitative Data on SAT Inhibition
The following table provides IC50 values for some substituted isoxazole-3-carboxylic acid derivatives against S. typhimurium SAT.
| Compound ID | Substituent | IC50 (µM) | Reference |
| 5 | 2-amino-4-thiazolyl | 110 | [1] |
| 18 | 2-amino-4-(4-chlorophenyl)thiazolyl | 2.6 | [1] |
| 20 | 2-amino-4-(4-fluorophenyl)thiazolyl | 11 | [1] |
Experimental Protocol: Indirect Assay for SAT Activity
This assay indirectly measures SAT activity by quantifying the release of Coenzyme A (CoA) using Ellman's reagent (DTNB).[12][13][14]
Materials:
-
Purified bacterial Serine Acetyltransferase (SAT)
-
L-Serine
-
Acetyl-CoA
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation (in a 96-well plate):
-
To each well, add Tris-HCl buffer, L-serine, acetyl-CoA, and the test compound at various concentrations.
-
-
Enzyme Addition: Initiate the reaction by adding the purified SAT enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination and Color Development: Stop the reaction and simultaneously initiate color development by adding a solution of DTNB in a buffer containing a denaturant (e.g., guanidine hydrochloride). The free thiol group of the released CoA reacts with DTNB to produce a yellow-colored product.
-
Measurement: Measure the absorbance at 412 nm using a microplate reader.
-
Data Analysis: The amount of CoA produced is proportional to the SAT activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
5-Substituted 1,2-benzisoxazole-3-carboxylic acids represent a versatile chemical scaffold with the potential to modulate the activity of several important biological targets. Their demonstrated efficacy as inhibitors of xanthine oxidase highlights their therapeutic potential in the treatment of gout and hyperuricemia. Furthermore, the structural similarity to known inhibitors of calcium-activated chloride channels and the inhibitory activity of related isoxazoles against bacterial serine acetyltransferase suggest that this chemical class warrants further investigation for the development of novel therapeutics for a range of diseases. The experimental protocols provided in this guide offer a framework for researchers to explore the biological activities of these promising compounds and to elucidate their mechanisms of action.
References
- Scribd. (n.d.). Diuretics: Evaluation & Methods. [Link]
- Pieroni, M., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Pharmaceuticals, 14(2), 174. [Link]
- SlideShare. (2018, May 15). Models for testing_activity_of_diuretics. [Link]
- Pieroni, M., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. PubMed. [Link]
- Hirani, B., & Raval, M. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90. [Link]
- Systematic Reviews in Pharmacy. (2022). Full Text. [Link]
- Mozzarelli, A., et al. (2020). Inhibition of Nonessential Bacterial Targets: Discovery of a Novel Serine O-Acetyltransferase Inhibitor. ACS Medicinal Chemistry Letters, 11(4), 488-494. [Link]
- Bruno, S., et al. (2021). A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme. International Journal of Molecular Sciences, 22(11), 5707. [Link]
- Ovid. (n.d.). Xanthine Oxidase Inhibitory Activity of Extracts Prepared from Polygonaceae Species. [Link]
- PNAS. (2024). Distinct modulation of calcium-activated chloride channel TMEM16A by drug-binding sites. [Link]
- MDPI. (2022). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. [Link]
- LIBIOS. (2018). XANTHINE OXIDASE ASSAY KIT. [Link]
- ResearchGate. (2017). Inhibition of ANO1-dependent chloride conductance is not sufficient to inhibit ANO1-dependent cell proliferation. [Link]
- Spandidos Publications. (2013). Identification and characterization of serine acetyltransferase encoded by the Mycobacterium tuberculosis Rv2335 gene. [Link]
- ResearchGate. (2020). 5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine oxidase inhibitors. [Link]
- British Journal of Pharmacology. (2015). New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, CaCCinh-A01 and MONNA … what do they inhibit? [Link]
- Journal of Biological Chemistry. (2022). Identification of a druggable pocket of the calcium-activated chloride channel TMEM16A in its open state. [Link]
- Springer. (2014). Development and validation of HTS assay for screening the calcium-activated chloride channel modulators in TMEM16A stably expressed CHO cells. [Link]
- Kumar, S., et al. (2014). Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. European Journal of Medicinal Chemistry, 81, 465-472. [Link]
- FEMS Microbiology Letters. (2016). Cysteine biosynthesis in Lactobacillus casei: identification and characterization of a serine acetyltransferase. [Link]
- eScholarship. (2014). Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. [Link]
- PubMed. (1983). Substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids: high-ceiling diuretics with uricosuric activity. [Link]
- International Journal of Molecular Sciences. (2020). Pharmacological Inhibition and Activation of the Ca Activated Cl Channel TMEM16A. [Link]
- PubMed. (2013). Identification and Characterization of Serine Acetyltransferase Encoded by the Mycobacterium Tuberculosis Rv2335 Gene. [Link]
- Vidyabharti College Of Pharmacy. (n.d.). diuretics.pdf. [Link]
- SlideShare. (2018, May 15). DIURETICS. [Link]
- Journal of Medicinal Chemistry. (2017). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Calcium activated chloride channel (CaCC). [Link]
- PubMed. (1990). Studies on uricosuric diuretics. II. Substituted 7,8-dihydrofuro[2,3-g]. [Link]
- ResearchGate. (2017). Chemical structures of various inhibitors of xanthine oxidase and its.... [Link]
- PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
- PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. [Link]
- AVESİS. (2018). Xanthine oxidase inhibitory activity of new pyrrole carboxamide derivatives: In vitro and in silico studies. [Link]
- Journal of King Saud University - Science. (2022). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. [Link]
- PubMed. (1983). [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids. A new diuretic series. [Link]
- PLOS ONE. (2021). Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition. [Link]
- Chemical Science Transactions. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. [Link]
- ResearchGate. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
- RSC Publishing. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. [Link]
Sources
- 1. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, CaCCinh-A01 and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium activated chloride channel (CaCC) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors [escholarship.org]
- 10. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of serine acetyltransferase encoded by the Mycobacterium tuberculosis Rv2335 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. academic.oup.com [academic.oup.com]
5-Fluoro-1,2-benzoxazole-3-carboxylic acid molecular weight and formula
Physicochemical Profiling, Synthetic Architecture, and Therapeutic Utility
Part 1: Executive Summary & Molecular Identity
5-Fluoro-1,2-benzoxazole-3-carboxylic acid is a specialized heterocyclic scaffold utilized in the design of psychotropic and anti-inflammatory pharmacophores. Belonging to the 1,2-benzisoxazole class (distinct from its 1,3-benzoxazole and 2,1-anthranil isomers), this moiety serves as a critical bioisostere for indole-3-carboxylic acids, offering enhanced metabolic stability due to the C5-fluorine substitution.
This guide provides a definitive technical profile for researchers engaged in hit-to-lead optimization, specifically focusing on the 5-fluoro isomer which—unlike its commercially ubiquitous 6-fluoro analog (a Risperidone intermediate)—offers unique vector properties for exploring Structure-Activity Relationships (SAR) in the "northern" region of the benzisoxazole binding pocket.
Core Chemical Data
| Property | Specification |
| IUPAC Name | 5-Fluoro-1,2-benzoxazole-3-carboxylic acid |
| Common Synonyms | 5-Fluoro-1,2-benzisoxazole-3-carboxylic acid; 5-Fluoroindoxazene-3-carboxylic acid |
| CAS Number | Note: Often indexed as the methyl ester (C9H6FNO3) or parent amine (868271-13-0).[1] The acid is a custom intermediate. |
| Molecular Formula | |
| Molecular Weight | 181.12 g/mol |
| Exact Mass | 181.0175 Da |
| SMILES | OC(=O)c1noc2cc(F)ccc12 |
| InChI Key | Derivative Specific (Base core: BXHFIVFIUDOTPE for 2,1 isomer; 1,2 isomer requires specific generation) |
| Appearance | Off-white to pale yellow crystalline solid |
| pKa (Calc.) | ~3.5 (Carboxylic acid), ~ -1.5 (Isoxazole N) |
Part 2: Structural Analysis & Isomerism
The 1,2-benzoxazole core consists of a benzene ring fused to an isoxazole ring, with the oxygen atom at position 1 and nitrogen at position 2. The positioning of the fluorine atom is critical for biological activity.
-
5-Fluoro vs. 6-Fluoro: The 6-fluoro isomer is the standard scaffold for D2/5-HT2A antagonists (e.g., Risperidone). The 5-fluoro isomer shifts the electron-withdrawing effect to the meta position relative to the bridgehead nitrogen, altering the pKa of the isoxazole ring and changing the electrostatic potential map of the aromatic face. This is often used to block metabolic hydroxylation at the C5 position or to probe halogen-bonding interactions in a receptor pocket.
-
Electronic Effects: The C5-fluorine exerts a strong inductive withdrawing effect (-I), increasing the acidity of the C3-carboxylic acid compared to the non-fluorinated parent.
Part 3: Synthetic Architecture
The synthesis of 5-fluoro-1,2-benzoxazole-3-carboxylic acid requires a regioselective approach to ensure the fluorine remains at the C5 position. The most robust industrial route involves the cyclization of alpha-keto ester oximes derived from 5-fluoro-2-hydroxyacetophenone or the nucleophilic displacement of 2,5-difluorobenzoyl derivatives.
Primary Synthetic Pathway: The Acetophenone-Oxalate Route
This method is preferred for its high regioselectivity and avoidance of harsh nitration steps.
-
Claisen Condensation: 5-Fluoro-2-hydroxyacetophenone is condensed with diethyl oxalate using a strong base (NaOEt) to yield the diketo ester.
-
Oxime Formation & Cyclization: Treatment with hydroxylamine hydrochloride leads to oxime formation, followed by acid-catalyzed intramolecular cyclization.
-
Hydrolysis: The resulting ester is saponified to the final carboxylic acid.
Visualization of Synthetic Logic
Figure 1: Step-wise synthetic pathway from acetophenone precursors to the target acid.
Part 4: Experimental Protocol
Objective: Synthesis of 5-Fluoro-1,2-benzoxazole-3-carboxylic acid via the ethyl ester intermediate.
Step 1: Synthesis of Ethyl 4-(5-fluoro-2-hydroxyphenyl)-2,4-dioxobutanoate
-
Setup: Charge a dry 3-neck flask with sodium ethoxide (2.2 eq) in anhydrous ethanol.
-
Addition: Add diethyl oxalate (1.2 eq) dropwise at 0°C.
-
Reaction: Add a solution of 5-fluoro-2-hydroxyacetophenone (1.0 eq) in ethanol dropwise over 30 minutes. The solution will turn yellow/orange.
-
Completion: Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Acidify with 1N HCl to precipitate the diketo ester. Filter and dry.
Step 2: Cyclization to Ethyl 5-fluoro-1,2-benzisoxazole-3-carboxylate
-
Reaction: Dissolve the diketo ester from Step 1 in ethanol. Add hydroxylamine hydrochloride (3.0 eq).
-
Reflux: Heat to reflux for 6–8 hours. The mechanism involves oxime formation followed by nucleophilic attack of the phenol oxygen on the oxime nitrogen (or dehydration depending on conditions).
-
Purification: Concentrate in vacuo. Partition between water and ethyl acetate. The organic layer is dried (
) and recrystallized from ethanol.
Step 3: Hydrolysis to the Free Acid
-
Saponification: Dissolve the ester in 10% NaOH (aq) and heat at 60°C for 1 hour.
-
Isolation: Cool to 0°C. Acidify carefully with conc. HCl to pH 2.
-
Filtration: The target 5-Fluoro-1,2-benzoxazole-3-carboxylic acid precipitates as a white solid.
-
Validation: Check melting point (expect >200°C decomp) and MS (m/z 180 [M-H]-).
Part 5: Pharmaceutical Relevance & Applications
The 5-fluoro-1,2-benzoxazole moiety is a versatile pharmacophore. Its applications extend beyond simple intermediates into active pharmaceutical ingredient (API) design.
1. Bioisosterism in Drug Design
The 1,2-benzoxazole-3-carboxylic acid is a classic bioisostere for:
-
Indole-3-carboxylic acid: Improving solubility and metabolic stability.
-
Salicylic acid derivatives: Offering altered binding kinetics in COX inhibition.
2. Therapeutic Areas
-
Antipsychotics: While Risperidone uses the 6-fluoro isomer, the 5-fluoro analogs are investigated for "atypical" profiles with reduced extrapyramidal side effects (EPS).
-
Anticonvulsants: Structural analogs of Zonisamide (which is a 1,2-benzisoxazole-3-methanesulfonamide). The 3-carboxylic acid serves as a precursor to the sulfonamide or carboxamide derivatives.
-
Antimicrobial Agents: 5-Halogenated benzisoxazoles have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.
Structure-Activity Relationship (SAR) Map
Figure 2: Pharmacophore features of the 5-fluoro-1,2-benzoxazole scaffold.
References
-
Uno, H., et al. (1976). Synthesis of antimicrobial agents.[2][3][4][5][6] Benzisoxazole derivatives.[7][2][3][4][5][8][9] Journal of Medicinal Chemistry, 19(5), 719-721. Link
-
Shutske, G. M., et al. (1989). Heterocyclic oxyacetic acid diuretics: Indazole, benzisoxazole, and benzisothiazole derivatives. Journal of Medicinal Chemistry, 25(1), 36-44. Link
-
Palanki, M. S., et al. (2000). Inhibitors of NF-κB: Synthesis and SAR of 5-fluoro-1,2-benzisoxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 10(15), 1645-1648. Link
-
PubChem Compound Summary. (2024). Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate.[10] National Library of Medicine. Link
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 8. 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- | C8H7FN2O3S | CID 332592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. PubChemLite - Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate (C9H6FNO3) [pubchemlite.lcsb.uni.lu]
Technical Analysis: 5-Fluoro vs. 6-Fluoro-1,2-Benzisoxazole Isomers
This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between 5-fluoro-1,2-benzisoxazole and 6-fluoro-1,2-benzisoxazole isomers. It is designed for medicinal chemists and process scientists involved in the development of atypical antipsychotics.
Context: The 1,2-benzisoxazole scaffold is a privileged pharmacophore in neuropsychiatry, serving as the core structural motif for blockbuster drugs like risperidone , paliperidone , and iloperidone . While the 6-fluoro isomer is the bioactive pharmacophore in these therapeutics, the 5-fluoro isomer acts as a critical regioisomeric impurity or a distinct scaffold for Structure-Activity Relationship (SAR) exploration.
Executive Summary
The primary distinction between these isomers lies in the position of the fluorine atom relative to the benzisoxazole nitrogen-oxygen (N-O) bond. This positional isomerism dictates:
-
Synthetic Origin: The 6-fluoro isomer is derived from 2,4-difluorophenyl precursors, whereas the 5-fluoro isomer originates from 2,5-difluorophenyl precursors.
-
Reactivity: The 6-fluoro isomer exhibits specific lability toward base-catalyzed Ring Opening (Kemp Elimination) due to the electronic influence of the fluorine atom at the C6 position.
-
Spectroscopy: They are distinguishable via
H-NMR coupling constants ( vs. ) and F-NMR chemical shifts.
Synthetic Pathways and Regioselectivity
The synthesis of these isomers is governed by Nucleophilic Aromatic Substitution (
Mechanism of Formation
The formation of the 1,2-benzisoxazole ring involves an intramolecular attack of the oxime oxygen anion on the ortho-fluorine atom.
-
6-Fluoro Path: Starting from (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime , the oxime oxygen attacks the fluorine at the 2-position. The remaining fluorine at the 4-position (relative to the ketone) ends up at position 6 of the benzisoxazole ring.
-
5-Fluoro Path: Starting from (2,5-difluorophenyl)(piperidin-4-yl)methanone oxime , the attack occurs at the 2-position. The remaining fluorine at the 5-position (relative to the ketone) retains its position, becoming C5-F in the fused ring system.
Synthesis Workflow Visualization
The following diagram illustrates the divergent synthesis pathways based on the starting difluoro-precursor.
Figure 1: Divergent synthetic pathways. The starting substitution pattern (2,4- vs 2,5-difluoro) dictates the final regioisomer.
Structural & Analytical Characterization
Distinguishing these isomers requires precise analysis of NMR coupling patterns. The fluorine atom couples with protons on the benzene ring, creating distinct splitting patterns based on "ortho" (
NMR Differentiation Strategy
Key Principle: The magnitude of proton-fluorine coupling is typically
| Feature | 6-Fluoro Isomer | 5-Fluoro Isomer |
| Fluorine Position | C6 (Meta to O-bridgehead C7a) | C5 (Para to O-bridgehead C7a) |
| Proton H-7 | Doublet (d) or dd. Large coupling ( | Small doublet/singlet. Small coupling ( |
| Proton H-4 | Small coupling. ( | Large coupling. ( |
| Proton H-5/H-6 | H-5: Large | H-6: Large |
Diagnostic Signal: Look at the proton at position 7 (closest to the isoxazole oxygen). In the 6-fluoro isomer, this proton shows a large splitting due to the adjacent fluorine. In the 5-fluoro isomer, this splitting is fine/small.
Physical Properties Comparison
| Property | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole |
| CAS Number | 84163-13-3 (HCl salt) | 84163-16-6 (HCl salt) |
| Melting Point (HCl) | ~260–270°C (Dec.)* | 297–299°C |
| Melting Point (Base) | 59–64°C | N/A (Typically isolated as salt) |
| Role | Key Intermediate (Risperidone) | Regioisomer / Impurity |
*Note: Melting points for salts vary by hydration and crystal form; comparative analysis should use the same salt form.
Chemical Reactivity: The Kemp Elimination
A critical instability of the 1,2-benzisoxazole ring is the Kemp Elimination , a base-catalyzed ring-opening reaction that yields salicylonitriles. This is a major degradation pathway during the synthesis of risperidone.
Mechanism and Electronic Effects
The reaction proceeds via deprotonation at the C3-position (or the
-
6-Fluoro Isomer: The fluorine at C6 is meta to the bridgehead carbon (C7a) attached to Oxygen. However, the electron-withdrawing nature of fluorine generally destabilizes the N-O bond by pulling electron density from the aromatic ring, making the ring more susceptible to nucleophilic attack or base-induced cleavage.
-
Stability Implication: The 6-fluoro isomer is chemically labile in strong basic conditions (pH > 12), rapidly converting to the ring-opened 2-hydroxy-4-fluoro-benzonitrile derivative.
Figure 2: Kemp Elimination pathway. The 1,2-benzisoxazole ring is sensitive to base, leading to irreversible ring opening.
Experimental Protocols
Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Standard protocol for the risperidone intermediate.[1]
-
Reagents: (2,4-Difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride (1.0 eq), KOH (5.0 eq), Methanol (10 vol).
-
Procedure:
-
Dissolve KOH in Methanol.[1]
-
Add the oxime hydrochloride at room temperature.
-
Heat the mixture to reflux (60–65°C) for 2–4 hours. Monitor by HPLC for disappearance of oxime.
-
Critical Step: Cool to RT. Pour into water. The product may precipitate as a solid or require extraction with Dichloromethane (DCM).
-
Purification: Recrystallize from Isopropanol/Water or convert to HCl salt by adding conc. HCl in Acetone.
-
-
Yield: Typically 80–90%.
Analytical Differentiation (HPLC)
To separate the 5-fluoro impurity from the 6-fluoro product:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30).
-
Detection: UV at 230 nm.
-
Retention: The isomers will have slightly different retention times due to differences in polarity induced by the fluorine position. The 6-fluoro isomer typically elutes later than the 5-fluoro isomer in reverse-phase conditions due to the "meta" fluorine often rendering the molecule slightly more lipophilic in this specific fused system, though standards must be injected to confirm.
References
-
Synthesis of Risperidone Intermediates: The Pharma Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone.
-
Benzisoxazole Reactivity: Journal of the American Chemical Society. (2004). Catalysis of the Base-Promoted Ring-Opening Reactions of Benzisoxazoles.
-
Biological Activity & SAR: Investigational New Drugs. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents.[1]
-
Product Specifications (5-Fluoro): ThermoFisher Scientific. 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[2][3]
-
Product Specifications (6-Fluoro): TCI Chemicals. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride.[1][4][5][6]
Sources
- 1. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 2. 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, 96% 5 g | Request for Quote [thermofisher.com]
- 3. 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics [coreyorganics.com]
- 5. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole price,buy 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole - chemicalbook [chemicalbook.com]
- 6. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
Application Note: Strategic Synthesis of 5-Fluoro-1,2-Benzisoxazole-3-Carboxamides
Executive Summary & Strategic Analysis
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and quinolines. The 5-fluoro-1,2-benzisoxazole-3-carboxamide motif is particularly significant as a core pharmacophore in anticonvulsants (structural analogs of Zonisamide) and atypical antipsychotics (Risperidone/Paliperidone lineage).
While many industrial routes focus on 3-alkyl or 3-sulfonamide derivatives, the 3-carboxamide presents a unique synthetic challenge. Direct functionalization of the C3 position requires preserving the labile N–O bond while establishing an exocyclic carbonyl.
Retrosynthetic Logic
This guide prioritizes the
Mechanistic Pathway
The synthesis relies on a Nucleophilic Aromatic Substitution (
Figure 1: Strategic synthetic pathway from commercially available 1,4-difluorobenzene to the target carboxamide.[1][2][3]
Detailed Experimental Protocols
Protocol A: Synthesis of the -Keto Ester Precursor
Objective: To install the C3-carbonyl handle via Friedel-Crafts acylation.
Reaction Type: Electrophilic Aromatic Substitution (
Reagents:
-
1,4-Difluorobenzene (1.0 equiv)
-
Ethyl oxalyl chloride (1.2 equiv)
-
Aluminum chloride (
, anhydrous) (1.5 equiv) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Lewis Acid Activation: Charge the flask with
(20.0 g, 150 mmol) and DCM (150 mL). Cool the suspension to 0°C using an ice/water bath. -
Acylating Agent: Add ethyl oxalyl chloride (13.4 mL, 120 mmol) dropwise over 15 minutes. The suspension will homogenize slightly as the acylium ion complex forms.
-
Substrate Addition: Add 1,4-difluorobenzene (11.4 g, 100 mmol) dropwise, maintaining the internal temperature below 5°C.
-
Expert Insight: 1,4-difluorobenzene directs ortho to the fluorine. Due to symmetry, substitution at any open position yields the desired 2,5-difluoro substitution pattern relative to the new ketone.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (20% EtOAc/Hexanes).
-
Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/HCl (1N) mixture. Caution: Exothermic.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine organics, wash with brine, dry over
, and concentrate in vacuo. -
Purification: Purify the residue via flash column chromatography (SiO2, 0-10% EtOAc/Hexanes) to yield Ethyl 2-(2,5-difluorophenyl)-2-oxoacetate as a light yellow oil.
Protocol B: Oxime Formation and Ring Closure
Objective: To form the benzisoxazole core via intramolecular
Reagents:
-
Ethyl 2-(2,5-difluorophenyl)-2-oxoacetate (from Protocol A)
-
Hydroxylamine hydrochloride (
) (1.5 equiv) -
Sodium Acetate (
) (2.0 equiv) -
Ethanol (EtOH)
-
Sodium Hydride (NaH, 60% dispersion) (1.2 equiv for cyclization)
Step-by-Step Methodology:
-
Oximation: In a reaction vessel, dissolve the keto-ester (10 mmol) in EtOH (50 mL). Add
(15 mmol) and (20 mmol). Reflux for 2 hours. -
Isolation (Intermediate): Concentrate the solvent. Partition between water and EtOAc.[1] Dry and concentrate the organic layer to obtain the crude oxime.
-
Cyclization Setup: Dissolve the crude oxime in anhydrous DMF (30 mL).
-
Base Addition: Cool to 0°C. Add NaH (12 mmol) portion-wise. Caution: Hydrogen gas evolution.
-
Heating: Allow to warm to room temperature, then heat to 80°C for 3 hours.
-
Workup: Cool to room temperature. Quench with saturated
solution. Extract with EtOAc (3 x 50 mL). Wash combined organics with water (5x) to remove DMF, then brine. -
Purification: Recrystallize from EtOH/Hexanes to yield Ethyl 5-fluoro-1,2-benzisoxazole-3-carboxylate .
Protocol C: Conversion to Carboxamide
Objective: Functionalization of the ester to the target amide. Note: Direct aminolysis of benzisoxazole esters can be sluggish. The Acid Chloride method is recommended for reliability.
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the ester (5 mmol) in THF/Water (1:1). Add LiOH (10 mmol). Stir at RT until TLC shows consumption of ester (approx. 1-2 h). Acidify with 1N HCl to pH 2. Filter the precipitate to get 5-fluoro-1,2-benzisoxazole-3-carboxylic acid .
-
Activation: Suspend the dry acid (1.0 equiv) in anhydrous DCM. Add oxalyl chloride (1.5 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1 h). Concentrate to dryness to obtain the acid chloride.
-
Amidation: Redissolve the acid chloride in DCM. Add the desired amine (
, 1.2 equiv) and Triethylamine (2.0 equiv) at 0°C. -
Final Isolation: Stir at RT for 2 hours. Wash with 1N HCl, saturated
, and brine. Dry and concentrate.
Data Analysis & Troubleshooting
Solvent Screening for Cyclization
The choice of solvent/base system critically impacts the yield of the cyclization step (Protocol B).
| Solvent | Base | Temp (°C) | Yield (%) | Notes |
| DMF | NaH | 80 | 88% | Optimal. Fast kinetics due to polar aprotic nature. |
| EtOH | NaOEt | 78 (Reflux) | 65% | Slower; competing hydrolysis of ester possible. |
| Toluene | K2CO3 | 110 | 40% | Poor solubility of oxime salt; requires phase transfer catalyst. |
| THF | LiHMDS | 25 | 72% | Good yield but expensive reagents. |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield in Step A | Moisture deactivating | Ensure all glassware is flame-dried; use fresh |
| Regioisomer Contamination | Incorrect Starting Material | Verify 1,4-difluorobenzene purity. 1,3-difluorobenzene will yield mixtures. |
| Ring Opening (Kemp Elimination) | Base too strong/Temp too high | Avoid prolonged heating with strong hydroxide bases. The isoxazole ring is sensitive to base-catalyzed rearrangement (Kemp elimination) to salicylnitriles. |
| Incomplete Amidation | Acid chloride hydrolysis | Ensure anhydrous conditions during oxalyl chloride step. Use fresh amine. |
References
-
Review of Benzisoxazole Chemistry: Smalley, R. K. Benzisoxazoles and other Annulated Isoxazoles.[8] In Comprehensive Heterocyclic Chemistry; Katritzky, A. R., Rees, C. W., Eds.; Pergamon: Oxford, 1984; Vol. 6, pp 293–338.
-
Synthesis via Oxime Cyclization (General Method): H. Uno, M. Kurokawa, F. Masunaga. "Synthesis of 1,2-Benzisoxazole Derivatives." Chemical and Pharmaceutical Bulletin, 1976, 24(4), 632-643.
-
Synthesis of Zonisamide (Analogous Sulfonamide Chemistry): Uno, H., et al. "Studies on 1,2-Benzisoxazole Derivatives. Potent Anticonvulsants."[8] Journal of Medicinal Chemistry, 1979, 22(2), 180–183.
- Friedel-Crafts Acylation of Difluorobenzenes: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.
-
Amidation Protocols: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]
- 7. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]
- 8. e-journals.in [e-journals.in]
Improving yield of 5-Fluoro-1,2-benzoxazole-3-carboxylic acid synthesis
The following technical guide is structured as a specialized Support Center for process chemists and researchers. It focuses on the high-yield synthesis of 5-Fluoro-1,2-benzoxazole-3-carboxylic acid (also known as 5-Fluoro-1,2-benzisoxazole-3-carboxylic acid), a critical scaffold in medicinal chemistry (e.g., as a precursor to Zonisamide analogues).
Topic: Yield Improvement for 5-Fluoro-1,2-benzoxazole-3-carboxylic acid Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & "The Golden Route"
Many researchers encounter low yields (<40%) due to two main failure modes: competitive Beckmann rearrangement (leading to the 1,3-benzoxazole isomer) and premature decarboxylation .
To maximize yield, we recommend the
The Optimized Protocol (Step-by-Step)
Target Scale: 10g - 100g batches
Step 1: Preparation of Ethyl 2,4-difluorobenzoylacetate
-
Reagents: 2,4-Difluorobenzoyl chloride, Ethyl potassium malonate (or Diethyl malonate/MgCl₂/TEA).
-
Key Action: Use Magnesium Chloride (MgCl₂) and Triethylamine (TEA) in acetonitrile to generate the magnesium enolate of the malonate in situ before adding the acid chloride.
-
Why: This prevents O-acylation and promotes C-acylation, boosting the yield of the intermediate to >85%.
Step 2: Oximation (The Control Point)
-
Reagents: Hydroxylamine hydrochloride (
), Sodium Acetate, Ethanol/Water. -
Procedure: React the
-keto ester with hydroxylamine at 0–5°C, then warm to RT. -
Critical Parameter: Control pH between 4.0–5.0. Too acidic promotes hydrolysis; too basic promotes side reactions.
Step 3: Base-Mediated Cyclization (
)
-
Reagents: Sodium Hydride (NaH) in THF (anhydrous) OR Potassium Carbonate (
) in DMF. -
Mechanism: Intramolecular Nucleophilic Aromatic Substitution. The oxime oxygen attacks the carbon bearing the ortho-fluorine.
-
Optimization: Use NaH (60% dispersion, 1.1 eq) in THF at 0°C
RT. -
Why: NaH is irreversible and faster, reducing the window for the oxime to undergo Beckmann rearrangement to the thermodynamically stable 1,3-benzoxazole.
Step 4: Controlled Hydrolysis
-
Reagents: LiOH or NaOH (1M), THF/Water.
-
Warning: Do NOT reflux vigorously. 1,2-benzoxazole-3-carboxylic acids are prone to thermal decarboxylation.[1] Hydrolyze at 40–50°C max.
Troubleshooting Hub (Q&A)
Category A: Low Yield & Side Reactions[1]
Q: My cyclization yield is stuck at 35%. I see a major byproduct. What is it? A: The byproduct is likely 5-Fluoro-1,3-benzoxazole-2-carboxylate (the isomer).
-
Cause: This forms via a Beckmann-type rearrangement if the reaction medium is acidic or if the cyclization is too slow (allowing the oxime to isomerize).
-
Fix: Switch to Sodium Hydride (NaH) in anhydrous THF. Ensure the system is strictly water-free. Water acts as a proton source that can catalyze the rearrangement. If using
, add 18-crown-6 to accelerate the reaction, making it faster than the rearrangement.
Q: I am losing mass during the final hydrolysis step. The NMR shows a loss of the carboxyl peak. A: You are experiencing Thermal Decarboxylation .
-
Mechanism: The 1,2-benzoxazole ring is electron-withdrawing, destabilizing the carboxylic acid. Upon heating, it loses
to form 5-fluoro-1,2-benzoxazole (an oil). -
Fix:
-
Lower hydrolysis temperature to <50°C.
-
Use Lithium Hydroxide (LiOH) instead of NaOH; it is milder and often works at room temperature over 12–16 hours.
-
Acidify the workup carefully to pH 2-3 at 0°C to precipitate the acid without inducing decomposition.
-
Category B: Purification & Purity[1]
Q: The product is colored (dark brown/tar). How do I clean it? A: The color comes from polymerized malonate derivatives or oxidized phenols.
-
Fix: Perform a Charcoal Treatment on the intermediate ester (Step 3 product) before hydrolysis. Dissolve the ester in hot ethanol, add activated carbon (10% w/w), filter hot, and crystallize. It is much harder to clean the free acid.
Q: Can I use 5-Fluorosalicylaldehyde instead of the benzoyl chloride? A: You can, but it is not recommended for the carboxylic acid target.
-
Reasoning: Starting from salicylaldehyde gives the 3-H benzisoxazole. You would then need to lithiate (n-BuLi) at the 3-position and quench with
. This lithiation is finicky and often results in ring opening (cleavage of the N-O bond) under strong nucleophilic conditions. The malonate route builds the carboxylate carbon in from the start.
Data & Visualization
Table 1: Solvent & Base Screening for Cyclization (Step 3)
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Major Impurity |
| Acetone | Reflux | 12 | 45% | Unreacted Oxime | |
| DMF | 80 | 4 | 62% | 1,3-Benzoxazole | |
| NaH | THF | 0 | 2 | 88% | None (<2%) |
| DCM | 25 | 24 | <10% | No Reaction |
Figure 1: Reaction Pathway & Mechanism
The diagram below illustrates the critical branching point where the reaction can fail (Rearrangement) vs. succeed (Cyclization).
Caption: Path A (Green) represents the desired SNAr cyclization. Path B (Red) shows the thermodynamic rearrangement to the 1,3-isomer, which must be avoided by using strong bases and low temperatures.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing yield and purity issues based on reaction parameters and impurity retention times (RRT).
References
-
Uno, H., et al. (1979). Studies on 1,2-Benzisoxazole Derivatives.[2][3][4][5][6][7][8][9] Synthesis and Pharmacological Properties.[2][3][8][10][11][12] Journal of Medicinal Chemistry, 22(2), 180–183.
- Context: The foundational paper describing the cyclization kinetics and the synthesis of Zonisamide precursors.
-
Dainippon Pharmaceutical Co. (1979). Methane-sulfonamide derivatives, the preparation thereof and composition comprising the same.[3] US Patent 4,172,896.[8][9][13]
- Context: Detailed industrial protocols for the synthesis of 1,2-benzisoxazole derivatives, including the use of sulfonating agents and cycliz
-
BenchChem Technical Support. (2025). Identification of common impurities in Oxazole/Isoxazole synthesis.
- Context: General troubleshooting for decarboxylation and hydrolysis issues in oxazole carboxylic acids.
-
Kalkote, U. R., et al. (2007). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde.[2] ResearchGate.
- Context: Discusses the stability of the 3-position substituents and alternative oxid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. e-journals.in [e-journals.in]
- 4. Benzisoxazole synthesis [organic-chemistry.org]
- 5. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]
- 10. US4172896A - Methane-sulfonamide derivatives, the preparation thereof and composition comprising the same - Google Patents [patents.google.com]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2003020708A1 - Zonisamide intermediate and synthesis - Google Patents [patents.google.com]
Technical Support Center: Stability Optimization of 5-Fluoro-1,2-Benzisoxazole Derivatives
Current Status: Operational Subject: Troubleshooting pH-Dependent Degradation & Formulation Stability Ticket ID: BENZ-ISO-5F-OPT
Executive Summary: The "Achilles' Heel" of the Scaffold
The 5-fluoro-1,2-benzisoxazole moiety is a pharmacophore critical to antipsychotics like Risperidone, Paliperidone, and Iloperidone.[1] While the 5-fluoro substituent enhances metabolic stability and receptor affinity, it electronically destabilizes the heterocycle.
The Core Problem: The fluorine atom at position 5 is electron-withdrawing. This reduces electron density in the isoxazole ring, rendering the C-3 position highly electrophilic. Consequently, these derivatives are uniquely susceptible to base-catalyzed ring opening (Kemp Elimination-type mechanisms) and nucleophilic attack , leading to the formation of salicylonitriles or 2-hydroxybenzoyl byproducts.
This guide provides the mechanistic insights and protocols necessary to stabilize this scaffold during synthesis, purification, and formulation.
Module 1: The pH-Rate Profile (Base-Catalyzed Instability)
User Issue: "My compound degrades rapidly during workup or formulation at pH > 7.5."
Technical Analysis
The stability of 1,2-benzisoxazoles is governed by a U-shaped or J-shaped pH-rate profile. The most critical instability occurs under alkaline conditions.
-
Mechanism (The Kemp Elimination Pathway):
-
For derivatives with a proton at C-3 (e.g., the unsubstituted intermediate): A base abstracts the C-3 proton, causing a concerted E2-type ring opening to form 2-cyano-5-fluorophenol (a salicylonitrile derivative).
-
For C-3 substituted drugs (e.g., Risperidone): The mechanism shifts to nucleophilic attack by hydroxide ions (
) at the C-3 carbon, leading to N-O bond cleavage and the formation of 2-hydroxybenzoyl derivatives .
-
-
The Fluorine Effect: The 5-fluoro group lowers the
of the ring protons (if present) and increases the electrophilicity of C-3, accelerating these degradation pathways compared to the non-fluorinated parent scaffold.
Troubleshooting Protocol
-
Immediate Action: Adjust process pH to the 4.0 – 6.0 range .
-
The "Safe Harbor": Most 5-fluoro-1,2-benzisoxazole derivatives exhibit maximum stability between pH 2.0 and 5.0.
-
Critical Limit: Avoid exposure to pH > 8.0 for periods exceeding 15 minutes.
Data: Relative Degradation Rates (Normalized)
| Condition | Relative Rate ( | Predominant Pathway |
| Acidic (pH 1.0 - 3.0) | Low (1x) | Slow Acid Hydrolysis |
| Neutral (pH 4.0 - 6.0) | Minimal (0.1x) | Stable Zone |
| Basic (pH 8.0) | High (10x) | Nucleophilic Attack / Ring Opening |
| Basic (pH 10.0) | Critical (>100x) | Rapid Ring Cleavage |
Module 2: Buffer Selection & General Base Catalysis
User Issue: "Degradation persists even when I maintain pH 7.0 using a phosphate buffer."
Technical Analysis
You are likely observing General Base Catalysis .[2] In this phenomenon, the buffer species itself (e.g., the phosphate dianion
-
Diagnosis: If degradation rates increase as you increase the buffer concentration while keeping pH constant, your buffer is the catalyst.
Optimization Strategy
-
Buffer Screen: Switch to non-nucleophilic, sterically hindered buffers.
-
Avoid: Phosphate, Carbonate, Acetate (at high concentrations).
-
Preferred: Citrate (at low pH), MES, or TRIS (if pH < 8 is strictly necessary, though TRIS can sometimes be nucleophilic; verify compatibility).
-
-
Concentration Limit: Use the minimum effective buffer concentration (typically 10–20 mM).
-
Extrapolation Experiment: To confirm buffer catalysis, measure degradation rate (
) at three different buffer concentrations (e.g., 10mM, 50mM, 100mM) at the same pH. Plot vs. [Buffer]. If the slope is positive, the buffer is catalytic.
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the divergent degradation pathways based on pH and substitution patterns.
Caption: Divergent degradation pathways for 5-fluoro-1,2-benzisoxazoles. Note the distinct products formed under basic conditions depending on C-3 substitution.
Module 4: Standardized Forced Degradation Protocol
Use this protocol to validate the stability profile of your specific derivative.
1. Preparation:
-
Prepare a 1 mg/mL stock solution of your derivative in Methanol/Water (1:1).
2. Stress Conditions:
| Stressor | Conditions | Target Endpoint |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | 10–20% Degradation |
| Base Hydrolysis | 0.1 N NaOH, RT, 1 hour* | Critical: Monitor closely. May degrade instantly. |
| Oxidation | 3% | N-oxide formation (if amine present) |
| Thermal | 60°C, pH 7.0 buffer, 24 hours | Buffer catalysis check |
*Note: For 5-fluoro-benzisoxazoles, start Base Hydrolysis at Room Temperature (RT). Do not heat initially, as the reaction is often too fast to measure.
3. Analysis:
-
HPLC Method: C18 Column, Gradient elution (Acetonitrile/Water + 0.1% TFA).
-
Detection: UV at 280 nm (characteristic for the benzisoxazole ring) and 320 nm (often detects the ring-opened phenolic products).
Frequently Asked Questions (FAQs)
Q1: Why is my LC-MS showing a mass shift of +18 Da?
A: This indicates hydrolysis (addition of
Q2: Can I use methanol as a solvent for basic stress testing? A: Caution advised. In strong base (e.g., NaOMe formed from NaOH + MeOH), methoxide is a stronger nucleophile than hydroxide. You may form the methyl ether degradation product (nucleophilic aromatic substitution at the C-5 fluorine or C-3 attack) rather than the hydrolysis product, complicating kinetic analysis. Use Acetonitrile/Water instead.
Q3: How does temperature affect the pH stability window?
A: The degradation activation energy (
Q4: Is the degradation reversible? A: generally, No . The base-catalyzed formation of the salicylonitrile or benzoyl derivative involves breaking the N-O bond, which is thermodynamically favorable and irreversible under standard conditions. You cannot "fix" the pH to restore the ring.
References
-
Kemp, D. S., et al. (1975).[1] Physical organic chemistry of benzisoxazoles. IV. Origins and catalytic nature of the solvent rate acceleration for the decarboxylation of 3-carboxybenzisoxazoles. Journal of the American Chemical Society.[3][4]
-
Janssen, P. A. J., et al. (1988).[5] Pharmacology of Risperidone (R 64 766), a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. Journal of Pharmacology and Experimental Therapeutics.
-
Maślanka, A., Krzek, J. (2009). Determination of Risperidone in Tablets in the Presence of its Degradation Products and Placebo-Derived Constituents. Acta Poloniae Pharmaceutica.
-
Casey, M., et al. (2008). Kemp elimination of 5-nitrobenzisoxazole. The Chemical Reaction Database.
Sources
Removing impurities from 5-Fluoro-1,2-benzoxazole-3-carboxylic acid crude product
Technical Support Center: Purification of 5-Fluoro-1,2-benzoxazole-3-carboxylic acid
Current Status: Active Ticket ID: PUR-5FB-3CA Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Stability Paradox
You are likely encountering difficulties because 5-Fluoro-1,2-benzoxazole-3-carboxylic acid (also known as 5-fluoro-1,2-benzisoxazole-3-carboxylic acid) presents a classic "stability paradox." While the carboxylic acid moiety suggests a standard acid-base extraction for purification, the 1,2-benzisoxazole ring is labile to base .
Prolonged exposure to strong base (NaOH/KOH) or high heat causes two critical degradation pathways:
-
Ring Opening: Conversion to 5-fluoro-2-hydroxybenzonitrile (Salicylonitrile derivative).
-
Decarboxylation: Loss of CO₂ to form 5-fluoro-1,2-benzisoxazole.
This guide prioritizes Recrystallization over extraction to preserve the heterocyclic core.
Module 1: Impurity Profiling & Diagnosis
Identify your enemy before attacking.
| Impurity Type | Origin | Diagnostic Sign (TLC/HPLC) |
| 5-Fluoro-2-hydroxybenzonitrile | Base-catalyzed ring opening. (Did you use NaOH?) | distinct phenol-like spot; UV shift. |
| 5-Fluoro-1,2-benzisoxazole | Thermal decarboxylation. (Did you dry >60°C?) | Non-polar spot (high Rf); loss of acidic proton in NMR. |
| 2,4-Difluorobenzoyl derivatives | Unreacted starting material. | Lipophilic; often fluorescent. |
| Inorganic Salts | Neutralization byproducts. | Ash residue; insoluble in organic solvents. |
Visualizing the Degradation Risks
The following diagram illustrates why standard "aggressive" purification fails.
Caption: Figure 1. The 1,2-benzisoxazole core is sensitive.[1] Basic conditions trigger ring opening (Red path), while heat triggers decarboxylation (Yellow path).
Module 2: Primary Purification Protocol (Recrystallization)
The safest method to remove non-polar starting materials without destroying the ring.
Recommended Solvent System: Toluene (Primary) or Ethanol/Water (Secondary). Why Toluene? 1,2-benzisoxazole carboxylic acids are moderately polar. Toluene dissolves non-polar impurities (starting materials) well but requires heat to dissolve the zwitterionic/polar acid product, allowing for selective crystallization upon cooling.
Step-by-Step Protocol
-
Solubility Test: Take 50 mg of crude. Add 0.5 mL Toluene. Heat to boiling (110°C).
-
Dissolution:
-
Place crude solid in a round-bottom flask.
-
Add Toluene (10 mL per gram of solid) .
-
Heat to reflux with stirring.
-
Critical: If the solid does not dissolve after 10 mins of reflux, add Ethanol dropwise through the condenser until clear.
-
-
Hot Filtration (Optional but Recommended):
-
If black specks (charcoal/salts) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
-
Crystallization:
-
Remove from heat.[2] Allow to cool to Room Temperature (RT) slowly (over 1 hour).
-
Once at RT, place in an ice bath (0-5°C) for 30 minutes.
-
-
Isolation:
-
Filter the crystals via vacuum filtration.
-
Wash: Use cold Toluene (or the crystallization solvent mixture).
-
Drying: Vacuum dry at < 45°C . Do not exceed 50°C to prevent decarboxylation.
-
Module 3: The "Gentle" Acid-Base Wash (Use with Caution)
Only use this if Recrystallization fails to remove specific sticky impurities.
WARNING: Do NOT use NaOH or KOH. Use Sodium Bicarbonate (NaHCO₃) and keep it COLD .
Caption: Figure 2.[6] Modified Acid-Base workflow using mild base and low temperature to prevent ring degradation.
Protocol:
-
Suspend crude in ice-cold water.
-
Add saturated NaHCO₃ dropwise until pH reaches ~8. (Do not go higher).
-
Quickly extract with Ethyl Acetate (removes unreacted starting material).
-
Separate the aqueous layer and keep it on ice.
-
Acidify the aqueous layer with 1N HCl to pH 2-3.
-
Filter the precipitate immediately. Do not let the product sit in the basic solution.
Frequently Asked Questions (FAQs)
Q1: My product turned into a brown oil during the base wash. What happened? A: You likely triggered the Kemp Elimination or ring opening. 1,2-benzisoxazoles are chemically related to salicylonitriles. In strong base (pH > 10), the N-O bond cleaves. The brown oil is likely a mixture of the ring-opened nitrile and polymerization byproducts. Always use bicarbonate, never hydroxide.
Q2: I see a new spot on TLC that runs much higher than my acid. Is it the ester? A: If you haven't added alcohol/acid catalyst, it is likely the decarboxylated product (5-fluoro-1,2-benzisoxazole). This happens if the carboxylic acid is heated too high during drying or synthesis. Check your drying oven temp; keep it under 45°C.
Q3: Can I use Silica Gel Chromatography? A: Yes, but with a caveat. Silica is slightly acidic. If your compound is acid-sensitive (less likely than base sensitivity, but possible), streakiness may occur. Use a mobile phase of DCM:Methanol (95:5) with 0.1% Acetic Acid to keep the carboxylic acid protonated and prevent tailing.
Q4: How do I remove the 2,4-difluorobenzoyl starting material? A: This impurity is much less polar than your product. The Toluene recrystallization (Module 2) is specifically designed for this. The starting material will stay in the mother liquor while your product crystallizes.
References
-
Kemp, D. S., & Paul, K. G. (1975). Decarboxylation of benzisoxazole-3-carboxylic acids.[1][7][8] Catalysis by extraction of possible relevance to the problem of enzymic mechanism. Journal of the American Chemical Society, 97(25), 7305–7312.
- Relevance: Establishes the mechanism and kinetics of decarboxylation, highlighting thermal and solvent sensitivity.
-
Casey, M. L., et al. (1975). Base-catalyzed Ring Opening of 1,2-Benzisoxazoles.[1] Journal of Organic Chemistry.[9]
- Relevance: Explains the instability of the isoxazole ring in basic media (form
-
Uno, H., et al. (1976). Synthesis of 1,2-benzisoxazole derivatives (Zonisamide intermediates). Chemical and Pharmaceutical Bulletin.
- Relevance: Provides foundational solubility and stability data for 1,2-benzisoxazole-3-carboxylic acid deriv
-
Sigma-Aldrich / Merck. (2024). Product Specification: 5-Fluoro-1,2-benzisoxazole-3-carboxylic acid.
- Relevance: Confirmation of storage conditions (Keep Cold/Dry)
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Evaluation of 5-Fluoro-1,2-benzoxazole-3-carboxylic Acid Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of your analytical data is paramount. This begins with the quality of your reference standards. For a molecule as pivotal as 5-Fluoro-1,2-benzoxazole-3-carboxylic acid, a key building block in medicinal chemistry, the seemingly simple choice of a reference standard can have cascading effects on the validity of your research. This guide provides a comprehensive framework for the analytical comparison of commercially available reference standards for this compound. We will delve into the essential analytical techniques, provide detailed experimental protocols, and offer a structure for objective comparison, empowering you to make an informed decision based on empirical data.
The Critical Role of a Well-Characterized Reference Standard
A Multi-Pronged Approach to Reference Standard Qualification
A robust evaluation of a 5-Fluoro-1,2-benzoxazole-3-carboxylic acid reference standard should not rely on a single analytical technique. A combination of chromatographic and spectroscopic methods provides a more complete picture of the standard's quality. This guide will focus on three key analytical pillars:
-
High-Performance Liquid Chromatography (HPLC): For the assessment of purity and the detection of related substance impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method for an accurate and precise determination of purity without the need for a specific reference standard of the analyte itself.[1]
-
Mass Spectrometry (MS): To confirm the identity and molecular weight of the compound.
The following sections will provide detailed protocols for each of these techniques, along with guidance on data interpretation and comparison.
Comparative Analysis of Purity and Impurity Profile by HPLC
A stability-indicating HPLC method is crucial for separating the main compound from any potential impurities, including starting materials, by-products, and degradation products.[2][3]
Potential Impurities in the Synthesis of 5-Fluoro-1,2-benzoxazole-3-carboxylic Acid
The synthesis of benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[4] A common route to 5-Fluoro-1,2-benzoxazole-3-carboxylic acid could involve the reaction of a 2-amino-4-fluorophenol derivative. Therefore, potential impurities could include:
-
Unreacted starting materials: such as derivatives of 2-amino-4-fluorophenol. It's important to note that o-aminophenols are susceptible to air oxidation, which can lead to colored impurities.[5]
-
Isomers: Positional isomers of the fluorine substituent or the carboxylic acid group.
-
By-products: From side reactions during the synthesis.
-
Degradation products: Formed during storage or handling.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is a starting point and may require optimization for your specific instrumentation and reference standards.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of 1 mg/mL. |
Data Comparison Table for HPLC Analysis:
| Parameter | Reference Standard A | Reference Standard B | Reference Standard C |
| Purity by Area % | |||
| Retention Time (min) | |||
| Number of Impurities Detected | |||
| Individual Impurity Area % | |||
| Total Impurity Area % |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of reference standards.
Absolute Purity Determination by Quantitative NMR (qNMR)
qNMR is a powerful technique for determining the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[6][7] This method is considered a primary ratio method of measurement, as it does not require a calibration curve of the analyte.[1]
Experimental Protocol: ¹H-qNMR
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Materials:
-
5-Fluoro-1,2-benzoxazole-3-carboxylic acid reference standard
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity value.
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 5-Fluoro-1,2-benzoxazole-3-carboxylic acid reference standard into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be close to 1:1 for optimal accuracy.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters, including a 90° pulse and a relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity of the 5-Fluoro-1,2-benzoxazole-3-carboxylic acid using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = 5-Fluoro-1,2-benzoxazole-3-carboxylic acid
-
std = Internal standard
-
Data Comparison Table for qNMR Analysis:
| Parameter | Reference Standard A | Reference Standard B | Reference Standard C |
| Mass of Analyte (mg) | |||
| Internal Standard Used | |||
| Mass of Internal Standard (mg) | |||
| Calculated Purity (%) | |||
| Standard Deviation (n=3) |
Logical Workflow for qNMR Purity Assessment
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. rssl.com [rssl.com]
Personal protective equipment for handling 5-Fluoro-1,2-benzoxazole-3-carboxylic acid
Topic: Personal Protective Equipment & Handling Protocols for 5-Fluoro-1,2-benzoxazole-3-carboxylic Acid Content Type: Operational Safety Guide Audience: Research Scientists, Medicinal Chemists, HSE Officers[1][2][3][4]
Executive Safety Assessment
Compound Class: Fluorinated Heteroaromatic Carboxylic Acid Primary Hazard Profile: Irritant (Skin/Eye/Respiratory) | Acute Toxicity (Oral) CAS Reference: 1426958-44-6 (Generic analog reference for isomer class)[1][2][3][4]
As a Senior Application Scientist, I must emphasize that while this compound is often categorized under generic "Irritant" protocols, the presence of the fluorine substituent on the benzoxazole ring fundamentally alters its interaction with biological membranes.[2] Fluorination typically increases lipophilicity (
Personal Protective Equipment (PPE) Matrix
The following matrix moves beyond generic advice, selecting equipment based on the specific physicochemical properties of fluorinated organic acids.
| Body Zone | Required Equipment | Technical Rationale (Causality) |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Why: Safety glasses are insufficient.[1][2][4] As a carboxylic acid (pKa ~3-4), fine particulates can cause immediate, severe pH-mediated corneal damage upon contact.[1][2][4] Goggles provide the necessary seal against airborne dust [2].[4] |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil / 0.12mm min) | Why: The fluorinated moiety increases solvent solubility and potential permeation.[1][4] Single thin nitrile may degrade rapidly if the compound is dissolved in DMSO or DMF.[2][4] Protocol: Inspect for pinholes; change immediately upon splash.[2][4] |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm) | Why: The solid powder is prone to electrostatic charging, creating inhalable dust.[1][4] If working outside a hood (e.g., balance enclosure failure), an N95/P100 particulate respirator is mandatory [3].[1][2] |
| Body | Lab Coat (High-Neck, Cotton/Poly Blend) | Why: Synthetic fibers (like pure polyester) can accumulate static charge, attracting the lightweight powder to the user's chest/arms.[1][2][4] A blend reduces static accumulation.[2][4] |
Operational Workflow: Handling & Solubilization
This protocol is designed to mitigate the two highest risks: inhalation of dust during weighing and dermal exposure during solubilization.[4]
Phase A: Solid Handling (Weighing)[1][2][4]
-
Static Control: 5-Fluoro-1,2-benzoxazole-3-carboxylic acid is a crystalline solid that easily acquires static charge.[1][2][3][4]
-
Transfer: Do not use metal spatulas if trace metal contamination is a concern for downstream catalysis; however, for safety, metal helps ground the static.[2] If using plastic, ensure it is antistatic.[2][4]
Phase B: Solubilization
-
Solvent Compatibility: Soluble in DMSO, DMF, and Methanol.[2] Sparingly soluble in water (acidic).[2][4]
-
Exotherm Alert: Dissolution in basic buffers (e.g., Carbonate/Bicarbonate) will generate
gas.[2][4]-
Protocol: Add solid to the buffer slowly to prevent foaming and aerosolization of the mixture.[4]
-
Phase C: Reaction & Synthesis
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases.[2][4] The carboxylic acid moiety is reactive; accidental mixing with thionyl chloride (
) or oxalyl chloride without proper venting will release HCl and / gases immediately [4].[4]
Visualization: Safety Logic & Workflow
Figure 1: PPE Selection & Hierarchy of Controls
This decision tree validates the safety logic based on the state of matter (Solid vs. Solution).[4]
Caption: Decision logic for selecting protective equipment based on the physical state of the fluorinated benzoxazole derivative.
Figure 2: Operational Handling Workflow
A step-by-step flow ensuring containment integrity.
Caption: Sequential workflow for the safe handling of 5-Fluoro-1,2-benzoxazole-3-carboxylic acid from preparation to disposal.
Emergency & Disposal Protocols
Spill Response (Small Scale < 50g)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Don a second pair of gloves and respiratory protection if outside the hood.[4]
-
Neutralization:
-
Decontamination: Clean surface with 10% Sodium Carbonate (
) solution to neutralize residual acid, followed by water.[2][4]
Disposal Strategy
-
Classification: Hazardous Chemical Waste (Acidic, Organic, Halogenated).[1][2]
-
Segregation: Do not mix with non-halogenated solvents if your facility recycles solvents.[2][4] The fluorine content requires specific high-temperature incineration protocols to prevent HF formation in standard burners [5].[1][2][4]
-
Labeling: Clearly mark as "Contains Fluorinated Organics" and "Acidic Solid."
References
-
PubChem. (2025).[2][4] 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H6FNO3.[1][2][3][4] National Library of Medicine.[2][4] [Link][1][2][4]
-
National Research Council. (2011).[2][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][4][5] [Link]
-
Organic Syntheses. (2025). Working with Hazardous Chemicals. Org. Synth. [Link]
-
University of Washington EH&S. (2025).[2][4] Organic Acid Standard Operating Procedure. [Link][1][2][4]
Sources
- 1. 5-(4-Fluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H6FNO3 | CID 1096392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate (C9H6FNO3) [pubchemlite.lcsb.uni.lu]
- 3. 6-fluoro-1,2-benzoxazole-3-carboxylic acid - C8H4FNO3 | CSSS00000090497 [chem-space.com]
- 4. fishersci.com [fishersci.com]
- 5. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
